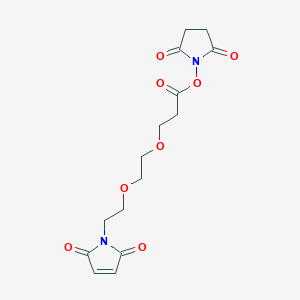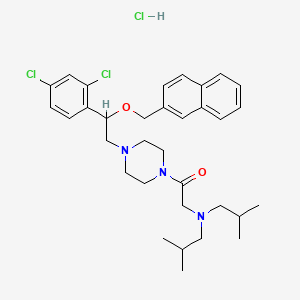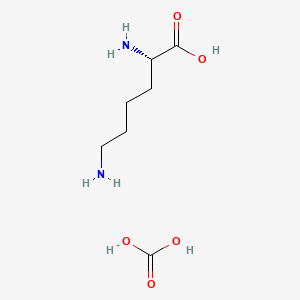
Mal-PEG2-NHS ester
Overview
Description
Mal-PEG2-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The NHS ester of Mal-PEG2-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
The molecular weight of Mal-PEG2-NHS ester is 354.31 g/mol . The molecular formula is C15H18N2O8 .Chemical Reactions Analysis
At neutral pH, the maleimide group of Mal-PEG2-NHS ester can react quickly with sulfhydryl/sulfhydryl groups to form stable sulfide bonds . The NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis
The molecular weight of Mal-PEG2-NHS ester is 354.31 g/mol . The molecular formula is C15H18N2O8 . It is a white/off-white solid, semi-solid depends on molecular weight .Scientific Research Applications
Polymer Therapeutics
The linker is also integral in the synthesis of polymer therapeutics. It enables the attachment of drugs to polymers, creating conjugates that can improve the pharmacokinetics and distribution of the drug. This application is particularly relevant in the development of novel cancer treatments.
Each of these applications leverages the unique bifunctional nature of Mal-PEG2-NHS ester , which contains both NHS ester and maleimide groups. The NHS ester group is reactive towards primary amines, forming stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds. The presence of the PEG spacer enhances the solubility and biocompatibility of the compound, making it an invaluable tool in various fields of scientific research .
Mechanism of Action
Target of Action
Mal-PEG2-NHS ester is a heterobifunctional crosslinker that primarily targets thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The compound contains a maleimide group and an NHS ester group . The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while the NHS ester reacts with primary amine groups at pH 710 . This interaction results in the formation of stable covalent bonds, enabling the connection of biomolecules with a thiol or amine group .
Biochemical Pathways
The specific biochemical pathways affected by Mal-PEG2-NHS ester depend on the molecules it is used to modify. The compound’s primary function is to facilitate thecrosslinking of proteins or peptides . This can influence various biochemical pathways by altering protein structure, function, or interactions.
Pharmacokinetics
The compound’spolyethylene glycol (PEG) linker is known to enhance water solubility and stability , which could potentially influence its bioavailability.
Result of Action
The result of Mal-PEG2-NHS ester’s action is the formation of stable covalent bonds between molecules containing thiol or amine groups . This can lead to the creation of larger, modified molecules with altered properties. The PEGylation process can increase the solubility and stability of the modified molecules and suppress the non-specific binding of charged molecules to the modified surfaces .
Action Environment
Environmental factors can influence the action of Mal-PEG2-NHS ester. For instance, the compound is sensitive to moisture and temperature . For optimal use, the material should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role, as the reactivity of the maleimide and NHS groups depends on the pH level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJZQCDHANYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
357277-60-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357277-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG2-NHS ester | |
CAS RN |
1433997-01-3 | |
| Record name | Propanoic acid, 3-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433997-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mal-PEG2-NHS ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














